molecular formula C12H4N2O2 B3030430 2-(Dicyanomethylene)indan-1,3-dione CAS No. 90522-66-0

2-(Dicyanomethylene)indan-1,3-dione

Cat. No.: B3030430
CAS No.: 90522-66-0
M. Wt: 208.17 g/mol
InChI Key: WQFLMIPTYDGFOB-UHFFFAOYSA-N
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Description

2-(Dicyanomethylene)indan-1,3-dione (CAS: 90522-66-0 or 16954-74-8, depending on the source) is a highly functionalized indan-1,3-dione derivative characterized by a dicyanomethylene group at the 2-position. Its molecular formula is C₁₂H₄N₂O₂ (M.W. 208.17 g/mol). Key physical properties include a density of 1.485 g/cm³, a melting point of 270°C (decomposition), and a boiling point of 347.9°C at 760 mmHg. The compound is primarily used in research settings for synthesizing advanced materials and studying cycloaddition reactions.

Structurally, the dicyanomethylene group introduces strong electron-withdrawing effects, enhancing its reactivity in [2+2] and [4+2] cycloadditions with electron-rich alkynes. This property distinguishes it from simpler indan-1,3-dione derivatives, which typically exhibit less pronounced electronic modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLMIPTYDGFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295294
Record name 2-(Dicyanomethylene)-1,3-indandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16954-74-8, 90522-66-0
Record name 2-(Dicyanomethylene)-1,3-indandione
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URL https://commonchemistry.cas.org/detail?cas_rn=16954-74-8
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Record name 2-(Dicyanomethylene)-1,3-indandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dicyanomethylene)indan-1,3-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyanomethylene)indan-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indan-1,3-dione with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Dicyanomethylene)indan-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Electronics

DCID has been explored for its applications in organic electronics, particularly in the development of organic photovoltaic (OPV) devices. Its ability to act as an electron acceptor makes it suitable for use in bulk heterojunction solar cells. Research indicates that incorporating DCID into photovoltaic systems can enhance charge separation and improve overall device efficiency .

Table 1: Performance Metrics of DCID-based Organic Photovoltaics

ParameterValue
Power Conversion EfficiencyUp to 8%
Fill Factor~0.65
Short-Circuit Current Density12 mA/cm²

Medicinal Chemistry

In medicinal chemistry, DCID derivatives have been investigated for their potential biological activities. Studies have shown that certain modifications to the DCID structure can lead to compounds with significant anti-cancer properties and other pharmacological effects. For instance, the incorporation of various substituents on the indan-1,3-dione framework has been linked to enhanced bioactivity against specific cancer cell lines .

Case Study: Anti-Cancer Activity of DCID Derivatives

  • Compound : 5-Methyl-2-(dicyanomethylene)indan-1,3-dione
  • Activity : Inhibitory effects on breast cancer cell proliferation.
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

Material Science Applications

DCID is also utilized in material science for the synthesis of novel polymers and nanomaterials. Its ability to form stable complexes with metals allows for the creation of conductive materials that can be used in sensors and electronic devices. The compound's reactivity with alkynes has been employed to synthesize push-pull chromophores, which are essential for developing advanced optical materials .

Table 2: Properties of DCID-based Materials

Material TypeKey Properties
Conductive PolymersHigh electrical conductivity
Optical SensorsSensitivity to light variations

Mechanism of Action

The mechanism of action of 2-(Dicyanomethylene)indan-1,3-dione involves its ability to act as an electron acceptor. The dicyanomethylene group enhances its electron-withdrawing properties, making it a suitable candidate for various electron transfer reactions. This compound can interact with electron-rich species, facilitating the formation of new chemical bonds and complex structures .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Indan-1,3-dione Derivatives

Compound Name Molecular Formula Key Substituent(s) Applications/Reactivity Reference
2-(Dicyanomethylene)indan-1,3-dione C₁₂H₄N₂O₂ Dicyanomethylene - [2+2] Cycloaddition-retroelectrocyclization with alkynes
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione C₁₆H₁₂O₂S 4-Methylsulfanylphenyl - Anticoagulant activity (PT prolongation similar to anisindione)
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]indan-1,3-dione C₂₁H₁₆N₂O₂ Pyrazole-methylidene - Crystal packing via C–H···O hydrogen bonds and π–π interactions
2-(5-Bromo-2-hydroxybenzylidene)-indan-1,3-dione C₁₆H₉BrO₃ Bromo-hydroxybenzylidene - Hydrogen bonding and π–π stacking in solid state
β-Cyano ketones with indan-1,3-dione moiety Variable β-Cyano groups - Synthesized via hydrocyanation using K₄[Fe(CN)₆]

Key Observations :

Electronic Effects: The dicyanomethylene group in this compound significantly lowers the LUMO energy, enabling unique reactivity in cycloadditions. In contrast, 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione relies on sulfur-based substituents for bioactivity.

Solid-State Behavior: Pyrazole- and bromo-substituted derivatives form intricate supramolecular architectures via hydrogen bonding and π–π interactions. The dicyanomethylene derivative’s solid-state behavior remains less studied, though its solution-phase reactivity is well-documented.

Biological Activity

2-(Dicyanomethylene)indan-1,3-dione, also known as 2-DMI, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its antitumor and antimicrobial properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of 2-DMI is C₁₂H₈N₂O₂, characterized by a dicyanomethylene group attached to an indan-1,3-dione framework. This structure enhances its electrophilicity and reactivity, making it a candidate for various biological interactions.

Property Value
Molecular Weight220.20 g/mol
CAS Number16954-74-8
AppearanceLight yellow to dark green crystalline solid
Purity>98% in commercial preparations

Antitumor Activity

Research indicates that 2-DMI exhibits significant antitumor properties. Studies have shown that its derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, one study demonstrated that 2-DMI derivatives effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The underlying mechanisms involve the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Antimicrobial Activity

In addition to its antitumor effects, 2-DMI has demonstrated promising antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at relatively low concentrations.

Antimicrobial Efficacy Data

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of 2-DMI is attributed to its ability to interact with biological macromolecules such as DNA and proteins. Research has indicated that it can form adducts with these molecules, leading to alterations in cellular functions.

  • DNA Interaction : Studies suggest that 2-DMI can intercalate into DNA strands, disrupting replication and transcription processes.
  • Protein Binding : The compound may also bind to specific proteins involved in cell signaling pathways, influencing cellular responses to stress and apoptosis.

Synthesis Methods

Several methods have been developed for synthesizing 2-DMI, predominantly through the Knoevenagel condensation reaction involving indan-1,3-dione and malononitrile under basic conditions.

Synthesis Overview

  • Method : Knoevenagel Condensation
  • Reactants : Indan-1,3-dione + Malononitrile
  • Yield : Typically between 61% and 85%, depending on reaction conditions.

Research Findings and Future Directions

Ongoing research is focusing on optimizing the synthesis of 2-DMI derivatives to enhance their biological activity and reduce toxicity. Additionally, studies are investigating the potential of these compounds as lead candidates for drug development against various diseases.

Future Research Areas

  • Exploration of structure-activity relationships (SAR) to identify more potent derivatives.
  • Investigation into the pharmacokinetics and bioavailability of 2-DMI in vivo.
  • Development of formulations for targeted delivery in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing DCID, and what key spectroscopic techniques confirm its structure?

DCID is typically synthesized via Knoevenagel condensation between indan-1,3-dione and malononitrile derivatives under basic conditions. Key steps include refluxing in acetic acid or ethanol with ammonium acetate as a catalyst. Structural confirmation involves:

  • 1H/13C NMR : Characteristic peaks for the dicyanomethylene group (δ ~6.8–7.2 ppm for protons adjacent to cyano groups) and aromatic protons (δ ~7.5–8.5 ppm).
  • FT-IR : Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
  • X-ray crystallography : Resolves the planar geometry of the indanone core and the electron-deficient exocyclic double bond .

Q. How do researchers address solubility challenges during DCID purification?

DCID’s limited solubility in common solvents (e.g., ethanol, acetone) necessitates recrystallization from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gradient column chromatography (silica gel, ethyl acetate/hexane) is used for impurities, with TLC monitoring (Rf ~0.4–0.6 in 1:1 ethyl acetate/hexane) .

Q. What safety protocols are critical when handling DCID in synthetic workflows?

DCID’s reactivity with nucleophiles and potential toxicity require:

  • Use of nitrile gloves and fume hoods to avoid inhalation/contact.
  • Neutralization of waste with dilute sodium bicarbonate before disposal.
  • Storage in airtight containers under inert gas to prevent moisture-induced degradation .

Advanced Questions

Q. How does the electron-deficient nature of DCID influence its reactivity in cycloaddition reactions?

DCID’s exocyclic dicyanomethylene group acts as a strong electron-accepting moiety, enabling:

  • [2+2] Cycloaddition-retroelectrocyclization (CA-RE) : Forms cyanobuta-1,3-dienes with electron-rich alkynes (e.g., ethynylferrocene) under thermal conditions.
  • [4+2] Hetero-Diels-Alder (HDA) : Generates fused 4H-pyrans when Lewis acids (e.g., BF3·OEt2) stabilize the transition state. Key factors :
Reaction PathwayConditionsSelectivity
CA-RE80°C, tolueneFavored without catalysts
HDART, BF3·OEt2>90% yield with Lewis acids
Mechanistic studies using DFT calculations reveal that Lewis acids lower the activation energy for HDA by polarizing the enone moiety .

Q. What strategies optimize DCID-based push-pull chromophores for nonlinear optical (NLO) applications?

DCID’s strong electron-accepting capacity pairs with electron-donating groups (e.g., triphenylamine) to enhance NLO properties. Design principles include:

  • Conjugation extension : Introducing thiophene or phenyl spacers between donor and acceptor groups.
  • Solvatochromism tuning : Adjusting solvent polarity to modulate intramolecular charge transfer (ICT), as evidenced by redshifted absorption in polar solvents (Δλ ~50 nm in DMSO vs. hexane).
  • Third-harmonic generation (THG) : DCID derivatives show THG coefficients up to 10× that of urea, validated via Z-scan measurements .

Q. How do structural modifications of DCID impact its biological activity (e.g., antimicrobial)?

Substitution at the indanone ring alters bioactivity:

  • Halogenation (Cl, Br) : Enhances antimicrobial potency (MIC ~2 µg/mL against S. aureus) by increasing lipophilicity and membrane penetration.
  • Arylidene derivatives : Phenylmethylene groups at C2 improve anticoagulant effects (IC50 ~0.8 µM for thrombin inhibition) via π-stacking with serine proteases. Methodology :
  • In vitro assays (broth microdilution for antimicrobials; chromogenic substrates for anticoagulants).
  • Molecular docking to predict binding affinities to target enzymes (e.g., CYP450) .

Q. What advanced techniques characterize DCID’s excited-state dynamics for optoelectronic applications?

Femtosecond pump-probe spectroscopy reveals:

  • Intramolecular charge transfer (ICT) : Ultrafast decay (<1 ps) of the S1 state in polar solvents, confirmed by stimulated emission signals.
  • Solvent-dependent behavior : Nonpolar solvents (e.g., hexane) stabilize the 1Ag state, while polar solvents (e.g., acetone) promote ICT. Applications : These dynamics inform the design of DCID-based organic photovoltaics with charge separation efficiencies >85% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dicyanomethylene)indan-1,3-dione
Reactant of Route 2
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2-(Dicyanomethylene)indan-1,3-dione

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